4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butan-1-amine
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Overview
Description
4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butan-1-amine is an organic compound that belongs to the class of amines It is characterized by a naphthalene ring system that has been partially hydrogenated, making it a tetrahydronaphthalene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butan-1-amine typically involves the following steps:
Hydrogenation of Naphthalene: Naphthalene is hydrogenated in the presence of a catalyst such as platinum or palladium to produce 1,2,3,4-tetrahydronaphthalene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A precursor in the synthesis of 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butan-1-amine.
1-Naphthalenol, 1,2,3,4-tetrahydro-: Another tetrahydronaphthalene derivative with different functional groups.
1,2,3,4-Tetrahydro-1-naphthylamine: A related amine with a similar structure but different alkyl chain length.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its extended alkyl chain and amine functionality make it versatile for various synthetic and research applications.
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
4-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-1-amine |
InChI |
InChI=1S/C14H21N/c15-11-4-3-7-13-9-5-8-12-6-1-2-10-14(12)13/h1-2,6,10,13H,3-5,7-9,11,15H2 |
InChI Key |
XSMDWKQGMUGWTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CCCCN |
Origin of Product |
United States |
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